molecular formula C9H20N4S B1659568 5-[2-(Diethylamino)ethyl]-1,3,5-triazinane-2-thione CAS No. 6601-05-4

5-[2-(Diethylamino)ethyl]-1,3,5-triazinane-2-thione

Cat. No.: B1659568
CAS No.: 6601-05-4
M. Wt: 216.35 g/mol
InChI Key: SFWYITXKQNSUBC-UHFFFAOYSA-N
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Description

5-[2-(Diethylamino)ethyl]-1,3,5-triazinane-2-thione is a chemical compound with the molecular formula C9H20N4S It is a triazinane derivative, characterized by the presence of a diethylaminoethyl group and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Diethylamino)ethyl]-1,3,5-triazinane-2-thione typically involves the reaction of diethylamine with a suitable triazinane precursor under controlled conditions. One common method involves the use of a one-pot synthesis approach, where the reactants are combined in a single reaction vessel, allowing for efficient and straightforward production of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

5-[2-(Diethylamino)ethyl]-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[2-(Diethylamino)ethyl]-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-[2-(Diethylamino)ethyl]-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound’s diethylaminoethyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thione group may also play a role in its biological activity by forming reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Diethylamino)ethyl]-1,3,5-triazinane-2-thione is unique due to its triazinane core structure combined with the diethylaminoethyl and thione groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N4S/c1-3-12(4-2)5-6-13-7-10-9(14)11-8-13/h3-8H2,1-2H3,(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWYITXKQNSUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1CNC(=S)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384526
Record name MLS003115957
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6601-05-4
Record name MLS003115957
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115957
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Diethylaminoethyl)-4-thioxohexahydro-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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